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Compound of Interest

Compound Name: Isopropanol-d7

CAS No.: 19214-96-1

Cat. No.: B122902

Get Quote

Isopropanol-d7 (IUPAC name: 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol) is the deuterated

isotopologue of isopropanol, where seven hydrogen atoms have been replaced by their heavier

isotope, deuterium. This isotopic substitution, while seemingly minor, imparts unique

physicochemical properties to the molecule that are leveraged in sophisticated analytical and

research applications. Its utility stems from the fact that its chemical behavior is nearly identical

to its non-deuterated counterpart, but its mass is significantly different. This distinction makes it

an invaluable tool in mass spectrometry, nuclear magnetic resonance, and metabolic tracing

studies. This guide provides an in-depth exploration of Isopropanol-d7, from its fundamental

properties and synthesis to its critical applications in modern scientific research.

Core Properties and Identifiers
A foundational understanding of a compound's physical and chemical properties is paramount

for its effective application. The key identifiers and properties of Isopropanol-d7 are

summarized below.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis and Characterization: Ensuring Isotopic
Purity
The reliable synthesis and rigorous characterization of Isopropanol-d7 are crucial for its use in

sensitive analytical methods. The primary goal is to achieve high isotopic enrichment (typically

>99 atom % D) and chemical purity.

Primary Synthesis Route: Catalytic Deuteration
The most common and efficient method for synthesizing Isopropanol-d7 is the catalytic

deuteration of acetone-d6.[1] This reaction involves the addition of deuterium gas (D₂) across

the carbonyl group of deuterated acetone in the presence of a metal catalyst.

Causality of Experimental Choices:

Starting Material (Acetone-d6): Using fully deuterated acetone as the precursor is essential

for achieving high levels of deuterium incorporation in the final product.

Catalyst (Palladium on Barium Sulfate - Pd/BaSO₄): Palladium is a highly effective catalyst

for hydrogenation (and deuteration) reactions.[1] The barium sulfate support provides a high

surface area for the reaction to occur efficiently under relatively mild conditions (e.g., room

temperature and moderate pressure).[1]
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Caption: Workflow for the synthesis and quality control of Isopropanol-d7.

Experimental Protocol: Synthesis of Isopropanol-d7
Reactor Setup: A high-pressure reaction vessel is charged with acetone-d6 and a catalytic

amount of 5% Palladium on Barium Sulfate (Pd/BaSO₄).

Inert Atmosphere: The vessel is sealed and purged with an inert gas (e.g., argon) to remove

atmospheric oxygen, which can poison the catalyst.

Deuteration: The vessel is pressurized with deuterium gas (D₂) to approximately 50 psi.[1]

Reaction: The mixture is stirred vigorously at room temperature (25°C) for 24 hours to

ensure complete reaction.[1]

Workup: After the reaction, the vessel is depressurized. The catalyst is removed by filtration.

Purification: The resulting crude Isopropanol-d7 is purified, typically by vacuum distillation,

to remove any non-volatile impurities and unreacted starting material.

Self-Validating System: Characterization and Purity
Verification
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To ensure the final product meets the stringent requirements for research applications, it must

be thoroughly characterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary method to

confirm the isotopic purity. In a perfectly deuterated sample, the proton signals would be

absent. The presence of a small residual proton signal for the methine (CH) group allows for

the calculation of deuterium incorporation, which should exceed 99%.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to

confirm the molecular weight and verify the isotopic distribution.[6] The mass spectrum will

show a molecular ion peak corresponding to the mass of Isopropanol-d7 (m/z 67.14),

confirming the successful deuteration.

Core Applications in Scientific Research
The unique properties of Isopropanol-d7 make it a versatile tool in several key areas of

research and development.
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Caption: Key research applications of Isopropanol-d7.

Internal Standard for Isotope Dilution Mass
Spectrometry (IDMS)
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This is one of the most critical applications of Isopropanol-d7. In quantitative analysis using

GC-MS or LC-MS, matrix effects can suppress or enhance the signal of the target analyte,

leading to inaccurate results. IDMS overcomes this challenge.

Principle of IDMS: An internal standard is a compound added to a sample in a known

concentration to facilitate accurate quantification of an analyte. An ideal internal standard

behaves identically to the analyte during sample preparation and analysis but is distinguishable

by the detector.

Why Isopropanol-d7 is an Excellent Internal Standard for Isopropanol:

Identical Chemical Properties: Isopropanol-d7 has virtually the same polarity, boiling point,

and chromatographic retention time as non-deuterated isopropanol. This ensures it

experiences the same extraction efficiency and matrix effects.[8]

Distinct Mass: It is easily distinguished from the analyte by its higher mass (a difference of 7

Da). The mass spectrometer can monitor both masses simultaneously.

Accurate Quantification: By measuring the ratio of the analyte's signal intensity to the known

concentration of the internal standard, any signal variation due to matrix effects is nullified,

allowing for highly accurate and precise quantification.[8]
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Caption: Conceptual workflow of Isotope Dilution Mass Spectrometry (IDMS).
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Isotope Tracing and Metabolic Studies
In drug development and toxicology, understanding the metabolic fate of a compound is

essential. Isopropanol-d7 can be used as a tracer to follow the pathways of isopropanol in

biological systems.[1] By administering the deuterated compound, researchers can use mass

spectrometry to track the incorporation of deuterium into metabolites, elucidating biochemical

pathways and reaction kinetics without the use of radioactive isotopes.

NMR Spectroscopy
While less common than solvents like Chloroform-d or DMSO-d6, Isopropanol-d7 can be used

as a solvent in NMR spectroscopy. Its primary advantage is that it produces minimal interfering

signals in the ¹H NMR spectrum, allowing for clear observation of the analyte's proton signals.

[1]

Handling and Storage: Preserving Purity
Deuterated solvents are highly susceptible to contamination from atmospheric moisture, which

can reintroduce protons and degrade isotopic purity.

Best Practices:

Dry Atmosphere: Always handle Isopropanol-d7 under a dry, inert atmosphere (e.g., in a

glovebox or using a nitrogen blanket).[9][10]

Dry Glassware: Ensure all glassware, syringes, and NMR tubes are thoroughly dried in an

oven (e.g., at 150°C) and cooled in a desiccator before use.[10][11]

Proper Sealing: Store the solvent in a tightly sealed container, preferably with a septum cap

to allow for withdrawal via syringe without opening the bottle to the atmosphere.

Refrigeration: Store the container at 2-8°C to minimize evaporation and degradation.[3]

By adhering to these protocols, researchers can ensure the integrity of Isopropanol-d7 and

the validity of their experimental results.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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